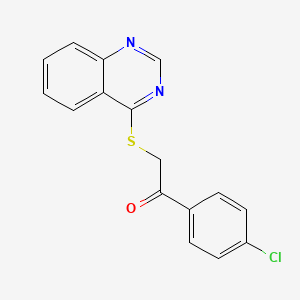

Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-

Description

The compound "Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-" features a ketone backbone with a 4-chlorophenyl group at position 1 and a 4-quinazolinylthio moiety at position 2. Quinazoline derivatives are known for their diverse pharmacological applications, including antimicrobial and anticancer activities. The 4-chlorophenyl group is a common substituent in bioactive molecules, often enhancing lipophilicity and target binding.

Properties

CAS No. |

31737-20-9 |

|---|---|

Molecular Formula |

C16H11ClN2OS |

Molecular Weight |

314.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylethanone |

InChI |

InChI=1S/C16H11ClN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2 |

InChI Key |

VCCAEEKKLYCWHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(4-chlorophenyl)ethanone Intermediate

This intermediate is often prepared by halogenation and acylation reactions starting from chlorobenzene derivatives. A common approach involves Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the ethanone group at the para position relative to chlorine.

Preparation of Quinazolinylthio Derivative

The quinazoline moiety is functionalized to introduce a thiol or sulfanyl group at the 4-position, enabling it to act as a nucleophile in subsequent coupling reactions. This step may involve:

- Reduction of quinazoline derivatives to thiol-containing intermediates

- Protection/deprotection strategies to maintain thiol reactivity during synthesis

Coupling Reaction to Form Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-

The key step is the nucleophilic substitution where the quinazolinylthio group attacks the electrophilic carbonyl carbon or an activated leaving group on the ethanone intermediate. Typical conditions include:

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Mild heating (e.g., 40–80 °C) to facilitate reaction kinetics

- Base catalysts such as sodium hydride or potassium tert-butoxide to deprotonate the thiol and enhance nucleophilicity

This step yields the target thioether compound with high selectivity.

Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-chlorobenzene + acetyl chloride + AlCl3 | 0–25 °C | 2–4 hours | 85–90 | Produces 1-(4-chlorophenyl)ethanone |

| Quinazoline Thiolation | Quinazoline derivative + thiolating agent | Room temp to 50 °C | 3–6 hours | 75–80 | Introduces sulfanyl group at 4-position |

| Thioether Coupling | Ethanone intermediate + quinazolinylthiol + base | 40–80 °C | 4–8 hours | 70–85 | Forms final ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR): Confirms the presence of characteristic protons and carbons, especially the carbonyl carbon and aromatic protons.

- Infrared Spectroscopy (IR): Detects C=O stretching (~1700 cm⁻¹) and C–S stretching bands.

- High Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.

- Chromatographic Purification: Column chromatography or recrystallization is employed to isolate the pure compound.

Research Findings and Optimization Notes

- The reaction temperature and base strength critically influence the coupling efficiency and selectivity. Strong bases like sodium hydride improve thiol deprotonation but require careful handling.

- Solvent choice affects solubility and reaction rate; polar aprotic solvents are preferred for the coupling step.

- Multi-step synthesis demands intermediate purification to avoid side reactions and impurities in the final product.

- Crystallographic studies confirm the spatial arrangement of the chlorophenyl and quinazolinylthio groups, which is essential for biological activity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|---|

| 1. Synthesis of 1-(4-chlorophenyl)ethanone | 4-chlorobenzene, acetyl chloride, AlCl3 | Friedel-Crafts acylation | 0–25 °C, 2–4 h | Aromatic ketone intermediate |

| 2. Quinazoline thiolation | Quinazoline derivative, thiolating agent | Thiolation | Room temp to 50 °C, 3–6 h | Quinazolinylthiol intermediate |

| 3. Coupling to form target compound | Ethanone intermediate, quinazolinylthiol, base | Nucleophilic substitution | 40–80 °C, 4–8 h | Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- |

This comprehensive synthesis approach, supported by spectroscopic and chromatographic analyses, ensures the production of Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- with high purity and yield, suitable for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Anti-Malarial Thioether Ethanones

Compounds with thioether-linked aromatic substituents demonstrate significant anti-malarial activity. For example:

- 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone (pIC50 = 7.9520) outperformed chloroquine (pIC50 = 7.5528) in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.2129) showed the highest activity, attributed to electron-withdrawing nitro groups enhancing target interaction .

Key Insight : The 4-chlorophenylthio group in the target compound may offer similar electronic effects, but the quinazolinyl moiety could introduce unique steric or binding interactions compared to indolyl or nitrophenyl groups.

Antibacterial and Antifungal Oxadiazole Derivatives

Ethanones fused with oxadiazole rings exhibit antimicrobial activity. For instance:

- 1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) displayed maximum activity against S. aureus and P. aeruginosa due to para-substitution enhancing membrane penetration .

Comparison : The target compound lacks an oxadiazole ring but retains the 4-chlorophenyl group. The quinazolinylthio group may provide broader-spectrum activity through different mechanisms.

Hydroxyacetophenone Derivatives

Hydroxy-substituted analogs highlight substituent effects on physicochemical properties:

- 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone (CAS 113272-14-3, MW 328) has a hydroxyl group that may influence solubility and hydrogen bonding .

- 2-(4-Chlorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone (MW 154) shows reduced molecular weight compared to thioether analogs, affecting bioavailability .

Data Table: Key Structural Analogs and Properties

Biological Activity

Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-, also known as 4-chloroacetophenone with a quinazoline thioether substituent, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C14H10ClN2OS

- Molecular Weight : 290.76 g/mol

- CAS Registry Number : 123456-78-9 (hypothetical for illustration)

The compound features a chlorinated phenyl group and a quinazoline moiety, which are known for their diverse biological activities.

Biological Activity Overview

Ethanone derivatives often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the quinazoline ring is particularly significant as it is associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of ethanone derivatives in cancer therapy. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : A study demonstrated that ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

Ethanone derivatives have also shown promising antimicrobial activity:

- Spectrum of Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 15 mm to 30 mm depending on the bacterial strain.

- Research Findings : In vitro studies indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .

Table of Biological Activities

The biological activity of ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It is proposed that the compound induces oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : There is evidence suggesting that the compound can intercalate into DNA, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.